molecular formula C9H10N2O2 B1357602 5,6-dimethoxy-1H-indazole CAS No. 7746-30-7

5,6-dimethoxy-1H-indazole

Cat. No. B1357602
Key on ui cas rn: 7746-30-7
M. Wt: 178.19 g/mol
InChI Key: HGEDPIMZZWIYDG-UHFFFAOYSA-N
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Patent
US09085555B2

Procedure details

The title compound was prepared in a similar manner as described by G. Luo et al., J. Org. Chem. 2006, 71, 5392-5395: To a solution of 5,6-dimethoxyindazole [7746-30-7] (356 mg, 2.00 mmol) in THF (20 mL) was added dicyclohexylmethylamine (0.51 mL, 2.40 mmol) followed by SEM-Cl (0.43 mL, 2.40 mmol). The mixture was stirred at RT for 24 h, followed by dilution with EtOAc and quench with 1N aqueous NaOH solution. The layers were separated and the organic layer was washed with water and brine, then dried (Phase separator) and evaporated. The residue was purified by flash column chromatography on silica gel (c-hexane/EtOAc 4:1 to 1:1) to separate from the regioisomer 5,6-dimethoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole and to provide the title compound. TLC, Rf (c-hexane/EtOAc 1:1)=0.37; MS (LC/MS): 309 [M+H; tR (HPLC conditions k): 3.70 min.
Quantity
356 mg
Type
reactant
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.43 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[O:12][CH3:13])[NH:8][N:7]=[CH:6]2.C1(C(N)C2CCCCC2)CCCCC1.[CH3:28][Si:29]([CH2:32][CH2:33][O:34][CH2:35]Cl)([CH3:31])[CH3:30].CCOC(C)=O>C1COCC1>[CH3:1][O:2][C:3]1[C:11]([O:12][CH3:13])=[CH:10][C:9]2[C:5](=[CH:6][N:7]([CH2:35][O:34][CH2:33][CH2:32][Si:29]([CH3:31])([CH3:30])[CH3:28])[N:8]=2)[CH:4]=1

Inputs

Step One
Name
Quantity
356 mg
Type
reactant
Smiles
COC=1C=C2C=NNC2=CC1OC
Name
Quantity
0.51 mL
Type
reactant
Smiles
C1(CCCCC1)C(C1CCCCC1)N
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.43 mL
Type
reactant
Smiles
C[Si](C)(C)CCOCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared in a similar manner
CUSTOM
Type
CUSTOM
Details
quench with 1N aqueous NaOH solution
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried (Phase separator)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel (c-hexane/EtOAc 4:1 to 1:1)
CUSTOM
Type
CUSTOM
Details
to separate from the regioisomer 5,6-dimethoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC1=CC2=CN(N=C2C=C1OC)COCC[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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